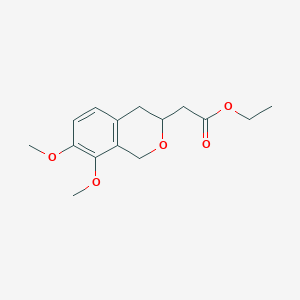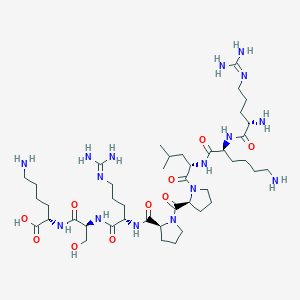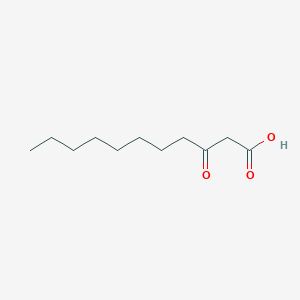
3-Oxoundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxoundecanoic acid is an organic compound belonging to the class of medium-chain keto acids and derivatives. It has a molecular formula of C11H20O3 and is characterized by a keto group at the third carbon of an undecanoic acid chain. This compound is hydrophobic, practically insoluble in water, and relatively neutral .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Oxoundecanoic acid can be synthesized through the oxidation of 1,10-undecanediol. The oxidation process can yield 10-hydroxyundecanal, 10-oxoundecanal, or 10-oxoundecanoic acid depending on the amount of oxidizing agent used .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the controlled oxidation of undecanoic acid derivatives under specific conditions to achieve the desired keto acid.
Chemical Reactions Analysis
Types of Reactions: 3-Oxoundecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy acids.
Substitution: The keto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the keto group under acidic or basic conditions.
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy acids.
Substitution: Substituted keto acids or alcohols.
Scientific Research Applications
3-Oxoundecanoic acid has various applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis and is used in the study of reaction mechanisms.
Biology: It is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research explores its potential therapeutic effects, particularly in antifungal treatments.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 3-oxoundecanoic acid involves its interaction with cellular components. In antifungal applications, it triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. Increased levels of reactive oxygen species cause damage to the cell membrane and cell wall, ultimately affecting fungal viability .
Comparison with Similar Compounds
Undecanoic acid: A monocarboxylic acid with antimycotic properties.
3-Oxodecanoic acid: Another medium-chain keto acid with similar structural features.
Uniqueness: 3-Oxoundecanoic acid is unique due to its specific keto group placement, which influences its reactivity and interaction with biological systems. Its hydrophobic nature and relatively neutral pH also distinguish it from other keto acids.
Properties
CAS No. |
4435-85-2 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
3-oxoundecanoic acid |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10(12)9-11(13)14/h2-9H2,1H3,(H,13,14) |
InChI Key |
RYAXOIRSQGWHQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


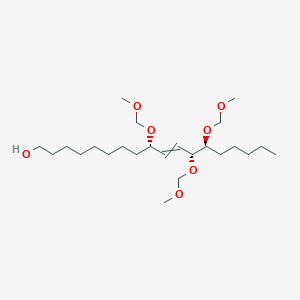

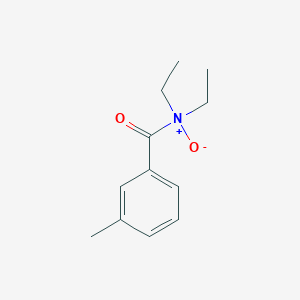
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
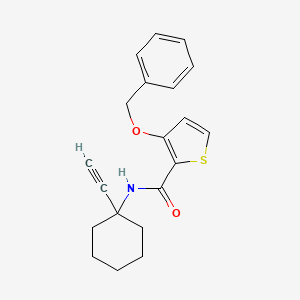

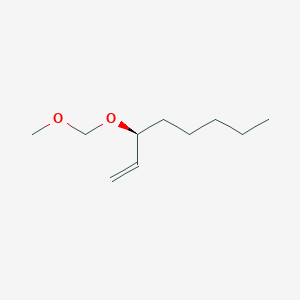
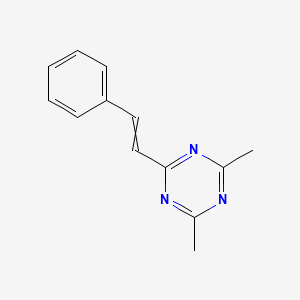

![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)

![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
